

Performance Validation of AMOZ Immunoassays in Diverse Animal Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AMOZ-CHPh-4-O-C-acid

Cat. No.: B12388226 Get Quote

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) immunoassay performance in various animal tissues. It provides a comprehensive overview of supporting experimental data, detailed methodologies, and visual representations of key processes to aid in the selection and application of these assays.

The detection of AMOZ, the tissue-bound metabolite of the banned nitrofuran antibiotic furaltadone, is critical for ensuring food safety. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for confirmation, enzyme-linked immunosorbent assays (ELISAs) are widely used for high-throughput screening due to their simplicity, speed, and sensitivity. This guide evaluates the performance of commercially available ELISA kits in different animal matrices, offering a valuable resource for laboratory professionals.

Comparative Performance of Commercial AMOZ ELISA Kits

The performance of an immunoassay is determined by several key parameters, including the limit of detection (LOD), recovery rates, and correlation with confirmatory methods like LC-MS/MS. The following tables summarize the validation data for prominent commercial AMOZ ELISA kits across various animal tissues.



| Tissue/Matri x | ELISA Kit | Limit of Detection (LOD) | Recovery (%) | Correlation with LC- MS/MS (r) | Reference |
|---------------------------------------|-------------|--------------------------|-----------------|--------------------------------------|-----------|
| Fish Muscle | Ridascreen | 0.2 ng/g | 98 - 114 | High | [1] |
| Shrimp | Europroxima | ~0.3 μg/kg (CCβ) | Not Specified | Not Specified | [2] |
| Muscle, Liver, Honey, Milk, Egg | Elabscience | 0.1 ppb | Not Specified | Not Specified | [3] |
| Poultry, Meat | Ridascreen | Not Specified | Not Specified | Not Specified | [4] |

Table 1: Performance of AMOZ ELISA Kits in Various Animal Tissues. This table presents a summary of the limit of detection, recovery percentages, and correlation with LC-MS/MS for different commercial AMOZ ELISA kits validated in fish muscle, shrimp, and other animal-derived matrices.

In-Depth Look: Validation in Specific Animal Tissues Fish and Shrimp

A study evaluating the Ridascreen ELISA kit for AMOZ in fish muscle demonstrated excellent performance with a minimum detection limit (MDL) of 0.2 ng/g and recoveries ranging from 98% to 114% for samples fortified at 0.5-2 ng/g.[1] The ELISA results showed a high correlation with those obtained by LC-MS/MS, supporting its use as a reliable screening tool. For shrimp, a commercial ELISA kit from Europroxima was validated according to European Commission Decision 2002/657/EC, with a detection capability (CC β) at or below 0.3 μ g/kg.

Poultry, Eggs, and Other Tissues

Validation of commercial ELISA kits has also been performed in other matrices such as liver, eggs, and honey. One study reported detection limits between 0.126 and 0.240 µg/kg and detection capabilities ≤1.0 µg/kg for AMOZ in these tissues. The Elabscience AMOZ ELISA kit specifies a limit of detection of 0.1 ppb for muscle, liver, honey, milk, and eggs. The Ridascreen



AMOZ ELISA is intended for the quantitative determination of AMOZ in shrimp, fish, meat, and poultry.

Alternative Detection Methods: A Brief Comparison

While ELISA is a powerful screening tool, LC-MS/MS remains the confirmatory method of choice due to its high specificity and accuracy. Immunoassays can sometimes be limited by cross-reactivity and matrix effects, which can lead to false-positive results. However, studies have generally shown a good correlation between ELISA and LC-MS/MS for AMOZ detection, validating the use of immunoassays for initial screening purposes.

Experimental Protocols

The following section outlines the detailed methodology for the detection of AMOZ in animal tissues using a competitive ELISA.

Sample Preparation

- Homogenization: Weigh 1 gram of the homogenized tissue sample into a centrifuge tube.
- Hydrolysis and Derivatization: Add 4 ml of double-distilled water, 0.5 ml of 1 M HCl, and 250 μl of a derivatizing agent (e.g., 2-nitrobenzaldehyde) to the sample. Mix thoroughly and incubate overnight (approximately 16 hours) at 37°C to release the tissue-bound AMOZ and convert it to its nitrophenyl (NP-AMOZ) derivative.
- Neutralization and Extraction: After incubation, cool the sample to room temperature.
 Neutralize the mixture by adding 5 ml of 0.1 M K2HPO4 and 0.4 ml of 1 M NaOH. Add 5 ml of ethyl acetate, vortex for 1 minute, and centrifuge for 10 minutes at 2000 x g.
- Solvent Evaporation and Reconstitution: Transfer 2.5 ml of the upper ethyl acetate layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 50°C. Dissolve the residue in 1 ml of n-hexane and add 1 ml of sample dilution buffer. Vortex for 1 minute and centrifuge for 10 minutes at 2000 x g.
- Final Sample for ELISA: Carefully remove the upper n-hexane layer. The lower aqueous layer is now ready for use in the ELISA.



ELISA Procedure (General Competitive Format)

- Reagent Preparation: Prepare all reagents, including standards, controls, and samples, according to the kit manufacturer's instructions.
- Antibody Incubation: Pipette 50 μL of the standard solutions, control, and prepared samples into the appropriate wells of the antibody-coated microtiter plate.
- Conjugate Addition: Add 50 μ L of the enzyme-conjugated AMOZ to each well. Mix gently and incubate for 30 minutes at room temperature in the dark.
- Washing: Discard the contents of the wells and wash the plate three times with the provided washing buffer.
- Substrate Incubation: Add 100 μ L of the substrate solution to each well and incubate for 15 minutes at room temperature.
- Stopping the Reaction: Add 100 μ L of the stop solution to each well to terminate the enzymatic reaction.
- Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader. The concentration of AMOZ in the samples is inversely proportional to the measured absorbance.

Visualizing Key Processes

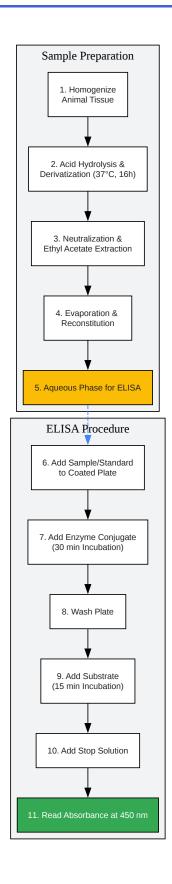
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the Graphviz DOT language.



Click to download full resolution via product page

Caption: Metabolic pathway of furaltadone to its tissue-bound metabolite, AMOZ.





Click to download full resolution via product page

Caption: Experimental workflow for AMOZ detection in animal tissues by ELISA.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. AMOZ (Nitrofuran Furaltadone) ELISA Kit Elabscience® [elabscience.com]
- 4. RIDASCREEN® Nitrofuran (AMOZ) Food & Feed Analysis [food.r-biopharm.com]
- To cite this document: BenchChem. [Performance Validation of AMOZ Immunoassays in Diverse Animal Tissues: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388226#validation-of-an-amoz-immunoassay-in-different-animal-tissues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com